molecular formula C22H23N3O3S2 B5111061 4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide

4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide

Cat. No. B5111061
M. Wt: 441.6 g/mol
InChI Key: OQOMACJVOOVHQR-UHFFFAOYSA-N
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Description

4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a type of benzamide that has a unique structure and properties, making it a promising candidate for further studies.

Mechanism of Action

The mechanism of action of 4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide is not fully understood. However, studies have shown that this compound can inhibit the activity of certain enzymes, such as histone deacetylases and protein tyrosine phosphatases, which are involved in various cellular processes.
Biochemical and Physiological Effects:
Studies have shown that 4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide can induce cell cycle arrest, apoptosis, and autophagy in cancer cells. This compound has also been shown to have anti-inflammatory and anti-oxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the significant advantages of 4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide is its unique structure and properties, making it a promising candidate for various scientific research applications. However, the synthesis of this compound requires specific chemical reagents and conditions, which can be challenging to obtain and maintain.

Future Directions

There are several future directions for the study of 4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide. One of the significant areas of research is the investigation of its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases. Further studies are also required to understand the mechanism of action of this compound fully. Additionally, the development of more efficient and cost-effective synthesis methods for this compound can also be a promising direction for future research.
Conclusion:
In conclusion, 4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide is a promising compound that has significant potential for various scientific research applications. Its unique structure and properties make it a promising candidate for further studies, particularly in the field of drug discovery and development. Further research is required to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide involves a multi-step process that requires specific chemical reagents and conditions. The first step involves the preparation of 2-(2-pyridinylthio)ethylamine, which is then reacted with benzyl chloromethyl sulfone to obtain the intermediate product. The final step involves the reaction of the intermediate product with benzoyl chloride to obtain the desired compound.

Scientific Research Applications

The unique structure and properties of 4-[benzyl(methylsulfonyl)amino]-N-[2-(2-pyridinylthio)ethyl]benzamide make it a promising candidate for various scientific research applications. This compound has been studied extensively for its potential use as a therapeutic agent for various diseases, including cancer, diabetes, and cardiovascular diseases.

properties

IUPAC Name

4-[benzyl(methylsulfonyl)amino]-N-(2-pyridin-2-ylsulfanylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-30(27,28)25(17-18-7-3-2-4-8-18)20-12-10-19(11-13-20)22(26)24-15-16-29-21-9-5-6-14-23-21/h2-14H,15-17H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOMACJVOOVHQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N(CC1=CC=CC=C1)C2=CC=C(C=C2)C(=O)NCCSC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyl-methanesulfonyl-amino)-N-[2-(pyridin-2-ylsulfanyl)-ethyl]-benzamide

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